N-(2,3-dihydro-1H-inden-5-yl)benzamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound with the molecular formula C16H15NO It is a derivative of benzamide, where the benzamide moiety is substituted with a 2,3-dihydro-1H-inden-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the reaction of 2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)benzamide
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C16H15NO/c18-16(13-5-2-1-3-6-13)17-15-10-9-12-7-4-8-14(12)11-15/h1-3,5-6,9-11H,4,7-8H2,(H,17,18) |
InChI Key |
ARFHVPIUSIFBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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